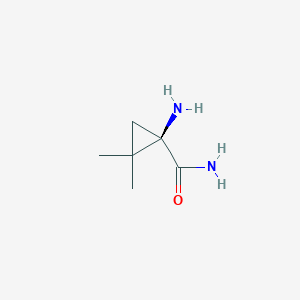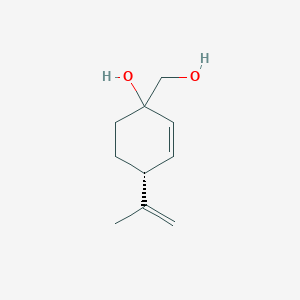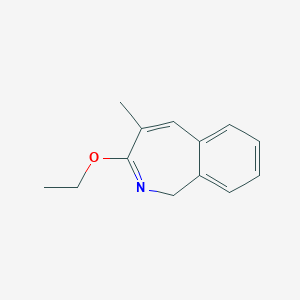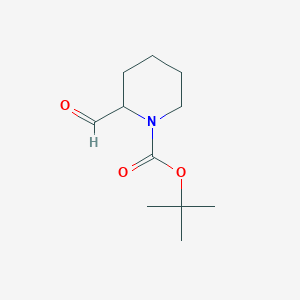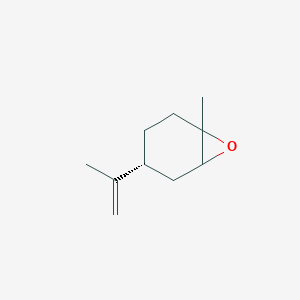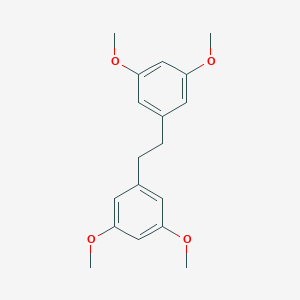
Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene derivatives are a significant class of compounds in organic chemistry due to their versatile applications in materials science, pharmaceuticals, and as intermediates in various chemical reactions. The compound "Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy-" is not directly mentioned in the provided papers, but the papers do discuss various benzene derivatives with different substituents and their synthesis, properties, and applications.
Synthesis Analysis
The synthesis of benzene derivatives often involves strategic functionalization of the benzene ring. For instance, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene involves the formation of a chelated complex with palladium, which further reacts with alcohols to yield a chiral cyclometallated complex . Similarly, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is synthesized via aromatic nucleophilic substitution, and its phosphorus atoms can be further modified to produce bis(phosphoryl) and bis(phosphonio) derivatives . These methods highlight the diverse synthetic routes available for constructing complex benzene-based molecules.
Molecular Structure Analysis
The molecular structure of benzene derivatives is crucial in determining their reactivity and physical properties. X-ray crystallography is a common technique used to elucidate these structures. For example, the structure of 1,2-bis(pentaphenylphenyl)benzene was determined using this method, revealing a C2-symmetric conformation . Similarly, the structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene was analyzed, showing a significant dihedral angle between the triazole and phenyl rings . These structural insights are essential for understanding the behavior of these compounds under various conditions.
Chemical Reactions Analysis
Benzene derivatives can undergo a range of chemical reactions, expanding their utility in synthesis. For instance, 1,2-diborylated benzenes can participate in Suzuki-Miyaura coupling reactions or be transformed into bis-borate compounds, which can further react to form various borane derivatives . The ability to engage in such diverse reactions makes benzene derivatives valuable building blocks in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their molecular structure and substituents. Photoluminescent properties are of particular interest, as seen in the synthesis of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, which exhibit high photoluminescence and significant bathochromic shifts in their emission spectra . Electrochemical properties are also important, as demonstrated by the study of 1,3,5-tris(dimesitylboryl)benzene and 1,3-bis(dimesitylboryl)benzene, which were examined for their electrochemical behavior10. These properties are critical for the application of benzene derivatives in electronic and optoelectronic devices.
Applications De Recherche Scientifique
Photoluminescence and Material Science
Photoluminescent materials derived from benzene derivatives exhibit unique properties that are valuable in materials science. For instance, the synthesis and electronic spectroscopy of a segmented oligo-polyphenylenevinylene copolymer with hydrogen-bonding pendant chains have shown promising UV-visible absorbances and fluorescence emissions. These materials are significant for their solid-state photoluminescence, attributed to hydrogen-bond-assisted interactions between chromophores in the solid state, making them potential candidates for optoelectronic applications (Sierra & Lahti, 2004).
Coordination Polymers and MOFs
Research has also explored the synthesis of coordination polymers and metal-organic frameworks (MOFs) using benzene derivatives as central building blocks. For example, novel 2D cadmium(II) MOFs with flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands have been developed, demonstrating unique structural configurations and properties like thermal stability and fluorescent characteristics, which are crucial for catalysis, gas storage, and separation technologies (Li, Guo, Weng, & Lin, 2012).
Synthetic Chemistry and Organic Transformations
In synthetic chemistry, benzene derivatives are utilized to engineer complex molecules with specific functions. For example, the effective and selective synthesis of 1,5-dihydropolyalkylated s-Indacenes showcases the role of benzene derivatives in facilitating regioselective and stereoselective organic transformations. This research paves the way for developing novel ligands and organic materials with tailored properties (Dahrouch et al., 2001).
Supramolecular Chemistry
The construction of supramolecular assemblies using benzene derivatives as key components has been demonstrated. These assemblies exploit the hydrogen-bonding capabilities and structural versatility of benzene-based ligands to form complex structures with potential applications in molecular recognition, sensing, and catalysis (Singh, Tomar, & Kashyap, 2016).
Antimicrobial Agents
Benzene derivatives have been synthesized and investigated for their antimicrobial activity. Such studies contribute to the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and fungi, highlighting the potential of benzene derivatives in pharmaceuticals and biomedicine (Agh-Atabay, Dulger, & Gucin, 2003).
Propriétés
IUPAC Name |
1-[2-(3,5-dimethoxyphenyl)ethyl]-3,5-dimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-19-15-7-13(8-16(11-15)20-2)5-6-14-9-17(21-3)12-18(10-14)22-4/h7-12H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNPTZPSNHUERJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC2=CC(=CC(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405406 |
Source


|
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy- | |
CAS RN |
22976-41-6 |
Source


|
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

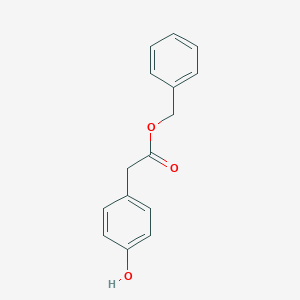
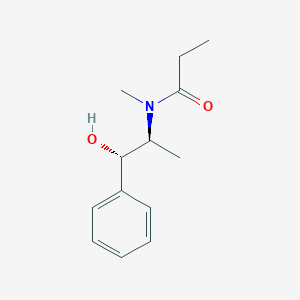
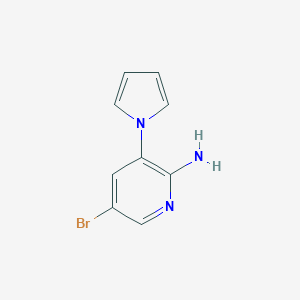
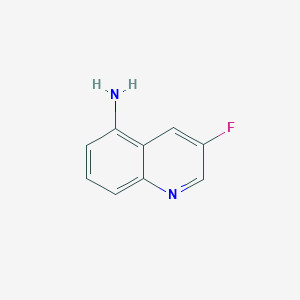
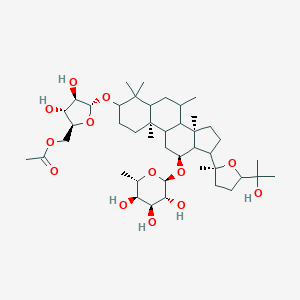
![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)
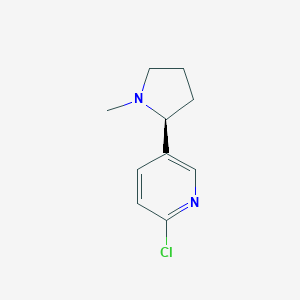
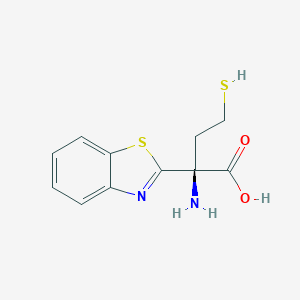
![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)
